4H-3,1-Benzoxathiin-4-one, 2-methyl-

Agricultural Chemistry Insecticide Structure-Activity Relationship

A uniquely positioned lead for agrochemical R&D: the 2-methyl substituent on this 4H-3,1-benzoxathiin-4-one scaffold specifically confers insecticidal activity, distinguishing it from antibacterial 2-aryl analogs. It is an essential comparator for structure-activity relationship studies and an ideal model substrate for scaling metal-free NFSI-promoted syntheses. Ensure precise biological outcomes and synthetic pathway efficiency by ordering this exact derivative.

Molecular Formula C9H8O2S
Molecular Weight 180.23 g/mol
CAS No. 5651-50-3
Cat. No. B14734074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-3,1-Benzoxathiin-4-one, 2-methyl-
CAS5651-50-3
Molecular FormulaC9H8O2S
Molecular Weight180.23 g/mol
Structural Identifiers
SMILESCC1OC(=O)C2=CC=CC=C2S1
InChIInChI=1S/C9H8O2S/c1-6-11-9(10)7-4-2-3-5-8(7)12-6/h2-6H,1H3
InChIKeyHFBZRMAAZCVYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4H-3,1-Benzoxathiin-4-one, 2-methyl- (CAS 5651-50-3) – Key Properties and Strategic Sourcing Considerations


4H-3,1-Benzoxathiin-4-one, 2-methyl- (CAS 5651-50-3) is a sulfur-containing heterocyclic compound belonging to the 4H-benzo[d][1,3]oxathiin-4-one class [1]. Characterized by a fused bicyclic system comprising a benzene ring and a six-membered oxathiinone ring (incorporating one oxygen and one sulfur atom), this compound possesses the molecular formula C9H8O2S and a molecular weight of approximately 180.23 g/mol [2]. As a versatile building block, it serves as a key intermediate in the synthesis of more complex heterocyclic architectures and is recognized for its application potential as an insecticide in agricultural chemistry [1][3]. The presence of the sulfur atom and the 2-methyl substituent confers distinct chemical and biological properties compared to its oxygen-only analogs (4H-benzo[d][1,3]dioxin-4-ones) or other 2-substituted benzoxathiinone derivatives [1].

Why Generic Substitution of 4H-3,1-Benzoxathiin-4-one, 2-methyl- (CAS 5651-50-3) Fails in Research and Industrial Applications


Generic substitution within the 4H-3,1-benzoxathiin-4-one class is not feasible due to the profound impact of the 2-position substituent on both biological activity and chemical reactivity [1]. The specific 2-methyl group in CAS 5651-50-3 is not a universal placeholder; rather, it dictates a distinct functional profile. For instance, while 2-phenyl and 2-(2,6-dichlorophenyl) analogs demonstrate antibacterial activity against Escherichia coli, the 2-methyl derivative is uniquely identified for its insecticidal properties [1]. Furthermore, the 2-methyl substituent influences the compound's role as a synthetic building block, affecting its participation in oxidation, cycloaddition, and ring-opening reactions compared to 2-alkylidene or other 2-substituted variants [2][3]. Therefore, substituting this specific compound with a closely related analog based solely on core structural similarity would compromise the intended biological outcome or synthetic pathway efficiency, making precise procurement essential for reproducible results.

Quantitative Evidence Guide: 4H-3,1-Benzoxathiin-4-one, 2-methyl- (CAS 5651-50-3) vs. Structural Analogs


Functional Divergence in Biological Activity: 2-Methyl vs. 2-Phenyl/2-(2,6-Dichlorophenyl) Substitution

The 2-methyl substituent on the 4H-3,1-benzoxathiin-4-one core confers insecticidal activity, in contrast to the antibacterial activity observed for 2-phenyl and 2-(2,6-dichlorophenyl) analogs [1]. This functional divergence is a critical differentiator for research programs targeting pest control versus antimicrobial applications.

Agricultural Chemistry Insecticide Structure-Activity Relationship

Synthetic Utility as a Building Block: Comparison with 2-Alkylidene Derivatives

4H-3,1-Benzoxathiin-4-one, 2-methyl- (CAS 5651-50-3) is specifically utilized as a building block for synthesizing more complex heterocyclic compounds via oxidation to sulfoxides/sulfones [1]. This contrasts with 2-alkylidene-4H-3,1-benzoxathiin-4-ones, which are primarily employed as ketene equivalents in spiro cycloaddition reactions [2]. The distinct reactivity profile of the 2-methyl derivative makes it the preferred choice for specific synthetic transformations.

Heterocyclic Synthesis Building Block Oxidation Chemistry

Synthetic Accessibility: NFSI-Promoted Synthesis of CAS 5651-50-3 vs. Traditional Routes

A specific, metal-free method for synthesizing 4H-3,1-Benzoxathiin-4-one, 2-methyl- (CAS 5651-50-3) has been patented, utilizing N-fluorobenzenesulfonimide (NFSI) as a promoter in acetonitrile at 100°C for 24 hours [1]. This provides a defined, modern synthetic route compared to traditional methods relying on thiosalicylic acid condensation with carbonyl compounds or acetals [2]. The availability of a dedicated, optimized synthetic protocol can enhance scalability and reproducibility for industrial procurement.

Process Chemistry Synthetic Methodology Metal-Free Synthesis

Optimal Research and Industrial Application Scenarios for 4H-3,1-Benzoxathiin-4-one, 2-methyl- (CAS 5651-50-3)


Agricultural Chemistry Research: Insecticide Development

Procurement of CAS 5651-50-3 is directly supported by its documented role as an insecticide [1]. Research programs focused on developing novel pest control agents should utilize this compound as a lead structure or a validated reference standard, as its 2-methyl substitution pattern is specifically linked to insecticidal activity, differentiating it from antibacterial benzoxathiinone analogs [1].

Synthetic Organic Chemistry: Building Block for Heterocyclic Synthesis

This compound serves as a versatile building block for synthesizing more complex sulfur-containing heterocycles [1]. Its utility is specifically validated in oxidation reactions to yield sulfoxides or sulfones, providing a defined entry point for creating diverse molecular libraries. Researchers should select this compound over 2-alkylidene derivatives when oxidation chemistry is the desired functionalization pathway [1][2].

Process Chemistry and Scale-Up Studies

The existence of a patented, metal-free synthetic route using NFSI as a promoter [3] makes this compound a suitable candidate for process chemistry investigations. Researchers aiming to optimize or scale up the production of benzoxathiinone derivatives can use this compound as a model substrate to evaluate the efficiency and green chemistry credentials of the NFSI-promoted method compared to traditional condensation approaches [4].

Structure-Activity Relationship (SAR) Studies in Benzoxathiinones

Given the clear divergence in biological activity between 2-methyl and 2-aryl substituted benzoxathiinones (insecticide vs. antibacterial) [1], CAS 5651-50-3 is an essential comparator for SAR studies. Procuring this compound enables researchers to systematically evaluate the impact of the 2-position substituent on target engagement and biological efficacy within the 4H-3,1-benzoxathiin-4-one scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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